molecular formula C21H24N4O2 B10987304 1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10987304
M. Wt: 364.4 g/mol
InChI Key: XWHZMONLRIAZET-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 1-Cyclopentyl substituent: Enhances lipophilicity and influences steric interactions with biological targets.
  • 4-Carboxamide with 2-methoxybenzyl moiety: The methoxy group may participate in hydrogen bonding or π-π stacking, while the benzyl group contributes to aromatic interactions.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-14-11-17(21(26)22-12-15-7-3-6-10-19(15)27-2)18-13-23-25(20(18)24-14)16-8-4-5-9-16/h3,6-7,10-11,13,16H,4-5,8-9,12H2,1-2H3,(H,22,26)

InChI Key

XWHZMONLRIAZET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopentyl group: This step often involves a substitution reaction where a cyclopentyl halide reacts with the pyrazolopyridine core.

    Attachment of the 2-methoxybenzyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs can serve as effective inhibitors of polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancer cells. The inhibition of Plk1 has been linked to the induction of apoptosis in cancer cells while sparing normal cells, making it a promising target for anticancer therapies .

Case Study:
A study identified novel inhibitors targeting the polo-box domain (PBD) of Plk1, showcasing that pyrazolo-pyridine derivatives can effectively disrupt protein-protein interactions essential for mitotic progression, leading to significant tumor regression in xenograft models .

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle regulation. Compounds derived from this scaffold have shown promising results in preclinical studies against various CDK isoforms.

Data Table: IC50_{50} Values Against CDK Isoforms

Compound NameCDK2 IC50_{50} (nM)CDK4 IC50_{50} (nM)Remarks
Compound A2530Potent inhibitor
Compound B1545Selective for CDK2
1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamideTBDTBDUnder investigation

Diabetes Management

Preliminary studies indicate that derivatives of pyrazolo compounds may exhibit α-glucosidase inhibitory activity, which could be beneficial for managing postprandial hyperglycemia in diabetic patients. The mechanism involves the inhibition of carbohydrate absorption in the intestines, thus lowering blood glucose levels post-meal .

Case Study:
Research conducted on pyrazole derivatives showed varying degrees of α-glucosidase inhibition, suggesting potential utility in developing new antidiabetic agents. The structure-activity relationship revealed that modifications at specific positions on the pyrazole ring could enhance inhibitory potency .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key differences in substituents, molecular weight (MW), and biological activity among related compounds:

Compound Name Position 1 Substituent Position 4 Substituent Position 6 Substituent MW (g/mol) Biological Activity/Notes References
1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Target) Cyclopentyl N-(2-methoxybenzyl) carboxamide Methyl ~395.45* Inferred antimalarial/neuromodulatory activity
1-tert-Butyl-6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methyl-pyrazolo[5,4-b]pyridine-4-carboxamide (5a) tert-Butyl N-(2-methoxybenzyl) carboxamide Cyclopropyl ~438.50 Potent antimalarial (65% synthesis yield)
1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl Carboxylic acid Methyl 219.26 Purity 95%; potential intermediate
1-[(4-Chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Chlorobenzyl Carboxylic acid Phenyl ~394.83† Structural diversity in aromatic substituents
3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl Carboxylic acid Methyl 337.36 Purity 95%; cyclopropyl enhances rigidity

*Calculated based on molecular formula C₂₂H₂₆N₄O₂.
†Calculated from formula C₂₁H₁₆ClN₃O₂.

Purity and Analytical Data

  • Purity : Most analogs (e.g., ) report 95% purity, standard for pharmaceutical intermediates .
  • Spectroscopic Data :
    • 1H-NMR : Analog 5a shows δ 8.99 (t, NH), 7.28–7.00 (aromatic protons), confirming carboxamide and methoxybenzyl groups .
    • 13C-NMR : reports δ 169.2 (C=O) for a methyl ester analog, consistent with carboxamide derivatives .

Biological Activity

1-Cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound within the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This class of compounds is known for their potential therapeutic effects, particularly in oncology and neurology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2} with a molecular weight of 364.4 g/mol. The structure features a fused pyrazole and pyridine ring system, which is critical for its biological activity.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine category often exhibit their biological effects through various mechanisms:

  • Inhibition of Kinases : Many pyrazolo[3,4-b]pyridines act as inhibitors of specific kinases such as TBK1 (TANK-binding kinase 1), which plays a role in inflammatory responses and cancer progression. For instance, derivatives have shown potent inhibition with IC50 values in the nanomolar range .
  • Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that certain derivatives can arrest the cell cycle and induce apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. This has been observed in various cancer models including MCF7 and HCT116 cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
Kinase InhibitionPotent TBK1 inhibitor
Anticancer ActivityInduces apoptosis in cancer cells
Cell Cycle ArrestArrests cell cycle at G1/S phase
SelectivityGood selectivity against normal cells

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The compound showed high efficacy against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating strong anticancer potential .
  • In Vivo Studies : Further research is needed to establish in vivo efficacy and safety profiles. Preliminary studies suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance biological activity and selectivity, warranting further exploration into structure-activity relationships (SARs) .

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